REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[C:10]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:9][C:4]1[CH:5]=[C:6]([O:8][CH3:10])[CH:7]=[C:2]([OH:1])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C(C1)O)C
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirred for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Upon completion, the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated by a rotatory evaporator
|
Type
|
CUSTOM
|
Details
|
to remove acetone
|
Type
|
CUSTOM
|
Details
|
The mixture was then purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |